molecular formula C11H12BrNO B1293980 1-(2-Bromopropanoyl)indoline CAS No. 17133-51-6

1-(2-Bromopropanoyl)indoline

Cat. No.: B1293980
CAS No.: 17133-51-6
M. Wt: 254.12 g/mol
InChI Key: UOOPTJBTNXNTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromopropanoyl)indoline is a chemical compound with the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol . It is primarily used in research settings, particularly in the field of proteomics. The compound is characterized by the presence of an indoline ring system, which is a common structural motif in many biologically active molecules.

Biochemical Analysis

Biochemical Properties

1-(2-Bromopropanoyl)indoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes leads to the dehydrogenation of this compound, forming reactive intermediates that can further interact with other biomolecules . Additionally, this compound can bind to proteins, influencing their structure and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and apoptosis . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their activity . These interactions lead to downstream effects on cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under refrigerated conditions . Over extended periods, it may undergo degradation, leading to the formation of by-products that can affect its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I metabolic reactions, including oxidation and dehydrogenation, leading to the formation of reactive intermediates . These intermediates can further participate in phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione, facilitating their excretion from the body . The interactions with metabolic enzymes and cofactors influence the compound’s metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects . The subcellular localization of this compound can influence its activity, stability, and interactions with other cellular components .

Preparation Methods

The synthesis of 1-(2-Bromopropanoyl)indoline typically involves the bromination of 1-(2,3-dihydro-1H-indol-1-yl)-1-propanone. This reaction can be carried out using various brominating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the bromination process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Bromopropanoyl)indoline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromopropanoyl)indoline has several applications in scientific research:

Comparison with Similar Compounds

1-(2-Bromopropanoyl)indoline can be compared with other indoline derivatives, such as:

Properties

IUPAC Name

2-bromo-1-(2,3-dihydroindol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8(12)11(14)13-7-6-9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOPTJBTNXNTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.